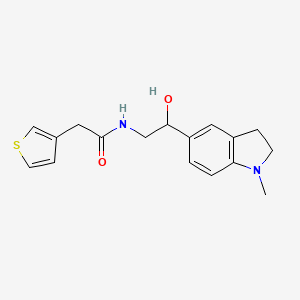

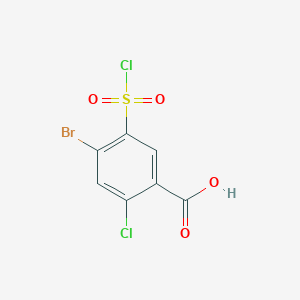

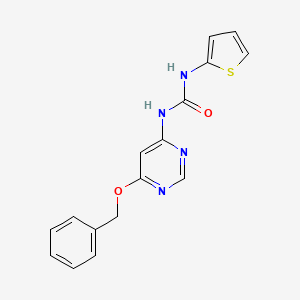

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including its stereochemistry. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique

Medicinal Chemistry Applications

RORγt Inverse Agonists for Immunological Disorders : A phenyl (3-phenylpyrrolidin-3-yl)sulfone series was discovered as RORγt inverse agonists, showcasing a method for achieving high selectivity against PXR, LXRα, and LXRβ. This highlights the compound's potential in treating immunological disorders through inhibition of IL-17 production (Duan et al., 2019).

Stereoselective L-type Calcium Channel Blockers : The stereoselective behavior of a related compound as a blocker of cardiovascular L-type calcium channels was studied, emphasizing the potential of such compounds in cardiovascular therapeutics (Carosati et al., 2009).

Materials Science Applications

Fluorescent pH Sensors : A heteroatom-containing organic fluorophore demonstrated aggregation-induced emission (AIE) properties and reversible fluorescence modulation by pH changes, suggesting applications as a fluorescent pH sensor (Yang et al., 2013).

Sulfonated Poly(arylene ether sulfone) Block Copolymers for Fuel Cells : Research into sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups indicated their suitability for fuel-cell applications due to high proton conductivity and mechanical properties (Bae et al., 2009).

Organic Chemistry Applications

Synthesis of Pyrrolidines and Pyrrolenines : Demonstrating the utility in synthesizing 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of keto sulfones, indicating a versatile methodology for creating heterocyclic compounds (Benetti et al., 2002).

Copolymerization to Enhance Electrochromic Properties : The electrochemical synthesis and characterization of a copolymer involving a 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with EDOT showed improved electrochromic properties, indicating the potential for advanced electronic and photonic materials (Türkarslan et al., 2007).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.

Orientations Futures

This involves predicting or proposing future research directions, such as new synthetic methods, applications, or theoretical studies.

Propriétés

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO3S/c20-15-6-8-16(9-7-15)26(24,25)17-11-12-22(13-17)19(23)10-5-14-3-1-2-4-18(14)21/h1-4,6-9,17H,5,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWJFGFWZFKPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

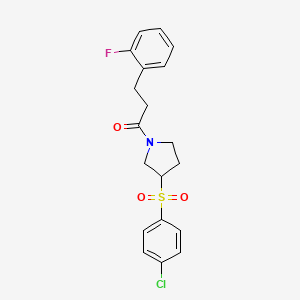

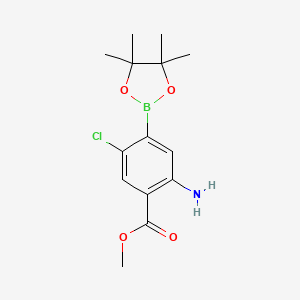

![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)

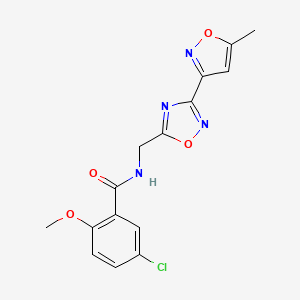

![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2987467.png)

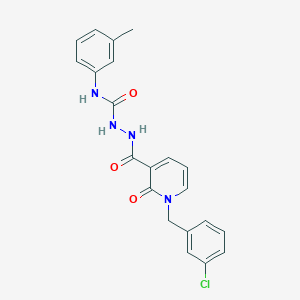

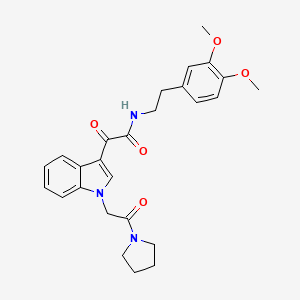

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987468.png)

![5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2987476.png)